Cas no 1247419-86-8 (N-(pyrrolidin-2-yl)methylbenzenesulfonamide)

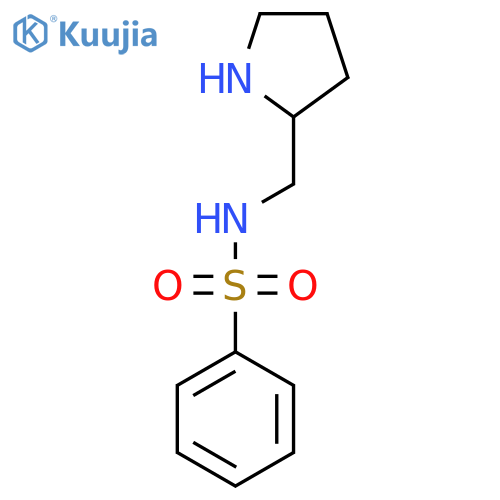

1247419-86-8 structure

商品名:N-(pyrrolidin-2-yl)methylbenzenesulfonamide

CAS番号:1247419-86-8

MF:C11H16N2O2S

メガワット:240.321941375732

MDL:MFCD16792452

CID:5683965

PubChem ID:62540242

N-(pyrrolidin-2-yl)methylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 1247419-86-8

- EN300-26326898

- AKOS011830694

- N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide

- N-(pyrrolidin-2-yl)methylbenzenesulfonamide

-

- MDL: MFCD16792452

- インチ: 1S/C11H16N2O2S/c14-16(15,11-6-2-1-3-7-11)13-9-10-5-4-8-12-10/h1-3,6-7,10,12-13H,4-5,8-9H2

- InChIKey: ZSTNPSFKCXNSSX-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=CC=1)(NCC1CCCN1)(=O)=O

計算された属性

- せいみつぶんしりょう: 240.09324893g/mol

- どういたいしつりょう: 240.09324893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 66.6Ų

N-(pyrrolidin-2-yl)methylbenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26326898-5g |

N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |

1247419-86-8 | 95% | 5g |

$1448.0 | 2023-09-14 | |

| Enamine | EN300-26326898-0.05g |

N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |

1247419-86-8 | 95% | 0.05g |

$94.0 | 2024-06-18 | |

| Enamine | EN300-26326898-0.5g |

N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |

1247419-86-8 | 95% | 0.5g |

$374.0 | 2024-06-18 | |

| Enamine | EN300-26326898-1g |

N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |

1247419-86-8 | 95% | 1g |

$499.0 | 2023-09-14 | |

| Enamine | EN300-26326898-10g |

N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |

1247419-86-8 | 95% | 10g |

$2146.0 | 2023-09-14 | |

| Aaron | AR027U9I-1g |

N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |

1247419-86-8 | 95% | 1g |

$712.00 | 2025-02-15 | |

| Aaron | AR027U9I-250mg |

N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |

1247419-86-8 | 95% | 250mg |

$300.00 | 2025-02-15 | |

| 1PlusChem | 1P027U16-500mg |

N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |

1247419-86-8 | 95% | 500mg |

$525.00 | 2024-07-10 | |

| Aaron | AR027U9I-100mg |

N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |

1247419-86-8 | 95% | 100mg |

$218.00 | 2025-02-15 | |

| Aaron | AR027U9I-10g |

N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |

1247419-86-8 | 95% | 10g |

$2976.00 | 2023-12-16 |

N-(pyrrolidin-2-yl)methylbenzenesulfonamide 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

1247419-86-8 (N-(pyrrolidin-2-yl)methylbenzenesulfonamide) 関連製品

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬